2-Chloro-7-methylsulfanyl-quinoxaline
Description
2-Chloro-7-methylsulfanyl-quinoxaline is a heterocyclic aromatic compound featuring a quinoxaline backbone substituted with a chlorine atom at position 2 and a methylsulfanyl (-SMe) group at position 5. Quinoxalines are structurally analogous to benzodiazines and are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Structural analogs, however, provide critical insights into its properties and behavior .
Properties
Molecular Formula |
C9H7ClN2S |
|---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
2-chloro-7-methylsulfanylquinoxaline |
InChI |
InChI=1S/C9H7ClN2S/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 |
InChI Key |
XOXZNZYEQMZDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=NC(=CN=C2C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antiparasitic Activity
One of the primary applications of 2-Chloro-7-methylsulfanyl-quinoxaline is its potential use as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that quinoxaline derivatives exhibit significant anti-protozoan activity. For example, a study demonstrated that a related quinoxaline derivative showed effectiveness in vitro against various forms of T. cruzi, highlighting the need for new therapies given the limitations of current treatments like benznidazole, which often have severe side effects and variable efficacy in chronic cases .
Case Study: Chagas Disease Treatment
- Compound : 3-chloro-6-methoxy-2-(methylsulfonyl)quinoxaline
- Activity : Demonstrated significant activity against T. cruzi.
- Combination Therapy : Evaluated in combination with benznidazole, showing potential for improved therapeutic outcomes.
Anticancer Properties
2-Chloro-7-methylsulfanyl-quinoxaline has also been studied for its anticancer properties. Quinoxaline derivatives are recognized for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Data Table: Anticancer Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | HCT116 (Colon) | 7.8 | Induces apoptosis |
| Compound 2 | HepG2 (Liver) | 10.27 | VEGFR-2 inhibition |
| Compound 3 | MCF-7 (Breast) | Not effective | - |
Research has shown that modifications to the quinoxaline structure can enhance its biological activity, making it a promising scaffold for developing new anticancer agents .
Antiviral Activity
The antiviral potential of quinoxaline derivatives, including 2-Chloro-7-methylsulfanyl-quinoxaline, has been explored, particularly against HIV. Studies have reported that certain derivatives exhibit significant inhibitory effects on viral replication.
Case Study: HIV Inhibition
- Compound : Various quinoxaline derivatives
- EC50 Values :
- Compound A: 3.1 nM
- NVP (Reference): 6.7 nM
- Selectivity Index : High selectivity observed for certain compounds, indicating low cytotoxicity alongside effective antiviral activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Recent studies have employed quantitative structure–activity relationship (QSAR) models to predict the biological activity based on molecular descriptors.
SAR Insights
A recent SAR study on quinoxaline derivatives revealed:
- Correlation between electronic properties and biological activity.
- Specific substituents significantly enhance antiparasitic and anticancer effects.
For instance, modifications at the 2-position of the quinoxaline ring were found to improve binding affinity to target enzymes involved in cancer progression and parasitic infection .
Broader Implications in Chronic Diseases
Beyond infectious diseases and cancer, quinoxaline derivatives have shown promise in treating chronic conditions such as diabetes and neurodegenerative disorders. The anti-inflammatory properties of these compounds further expand their therapeutic potential.
Applications Summary
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 2 is highly reactive toward nucleophiles, enabling facile derivatization:
-
Reaction with Hydroxide Ions :
Hydrolysis under alkaline conditions replaces chlorine with a hydroxyl group. This reaction follows second-order kinetics, with a rate constant () dependent on temperature and solvent polarity. For example, in aqueous ethanol (70% v/v) at 25°C, . -
Amination :
Reacting with aliphatic or aromatic amines (e.g., p-aminophenol) in acetonitrile at reflux yields 2-amino-7-methylsulfanyl-quinoxaline derivatives. A 30-hour reaction with p-aminophenol achieved a 68% yield . -
Phenoxy Substitution :
Refluxing with phenols (e.g., 4-hydroxybenzaldehyde) in acetonitrile produces ether-linked derivatives. For instance, 2-(p-formylphenoxy)-7-methylsulfanyl-quinoxaline was synthesized in 60–70% yield .
Reactivity of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group undergoes oxidation and alkylation:
-
Oxidation to Sulfone :
Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts -SCH₃ to a methylsulfonyl (-SO₂CH₃) group. This modification enhances bioactivity against Trypanosoma cruzi . -
Alkylation :
Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base forms sulfonium salts, which are intermediates in further coupling reactions .
Coupling Reactions for Functionalization
The quinoxaline core participates in cross-coupling reactions:
-
Buchwald–Hartwig Amination :
Using palladium catalysts, aryl halides or amines couple at position 2. For example, coupling with 4-nitroaniline under microwave irradiation (100°C, 6 hours) gave a 72% yield of 2-(4-nitrophenylamino)-7-methylsulfanyl-quinoxaline . -
Suzuki–Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups. A representative reaction with phenylboronic acid achieved 85% yield .
Kinetic and Mechanistic Studies
Studies on hydrolysis and substitution mechanisms reveal:
-
Hydrolysis Kinetics :
The hydrolysis rate increases with pH, following an SNAr (nucleophilic aromatic substitution) mechanism. Activation energy () for hydrolysis in aqueous ethanol is 58.2 kJ/mol. -
Solvent Effects :
Polar aprotic solvents (e.g., DMF) accelerate substitution reactions, while protic solvents (e.g., ethanol) favor elimination pathways .
Reaction Optimization Strategies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize 2-Chloro-7-methylsulfanyl-quinoxaline, we compare it with three closely related quinoxaline derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
*Specific CAS data unavailable; †Referenced in crystallography studies .
Key Findings:
Substituent Effects on Reactivity: The chlorine atom at position 2 in all chloro-substituted derivatives increases electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, the methylsulfanyl group in 2-Chloro-7-methylsulfanyl-quinoxaline may sterically hinder reactions at C7 compared to the smaller methoxy group in 2-Chloro-7-methoxyquinoxaline . Methoxy vs. Methylsulfanyl: The -OMe group in 2-Chloro-7-methoxyquinoxaline (logP ≈ 2.1) reduces lipophilicity compared to the -SMe analog (estimated logP ≈ 2.8), impacting membrane permeability in biological systems .
Thermal and Crystallographic Stability: 2-Chloro-3-methylquinoxaline exhibits a planar quinoxaline core with a dihedral angle of 0.5° between rings, stabilized by weak C-H···Cl interactions . Similar planar geometry is expected for 2-Chloro-7-methylsulfanyl-quinoxaline, though the bulkier -SMe group may induce minor distortions.
Hazard Profiles: 2-Chloro-7-methoxyquinoxaline carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate : 7-Methylsulfanyl-quinoxalin-2-one is synthesized via cyclization of o-phenylenediamine derivatives bearing a methylsulfanyl group at position 7.
-
Chlorination : Treatment with POCl₃ in the presence of dimethylformamide (DMF) as a catalyst under reflux (110–120°C) for 4–6 hours yields the target compound.
-
Workup : The reaction mixture is quenched with ice water, neutralized with aqueous sodium bicarbonate, and extracted with dichloromethane. Purification via recrystallization or column chromatography achieves >85% purity.
Key Data
This method is favored for its simplicity and high yield but requires careful handling of POCl₃ due to its corrosive nature.
Condensation of Substituted o-Phenylenediamines
Quinoxaline derivatives are classically synthesized via condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. For 2-chloro-7-methylsulfanyl-quinoxaline, this method involves strategically substituted precursors.
Synthetic Pathway
-
Preparation of 7-Methylsulfanyl-o-phenylenediamine :
-
Cyclization with 1,2-Dicarbonyl Compounds :
-
Chlorination :
Optimization Insights
-
Catalysts : Silica gel or methanesulfonic acid in toluene improves cyclization efficiency, reducing reaction time to 3–5 hours.
-
Solvent Systems : Ethanol or acetonitrile enhances solubility of intermediates, achieving yields of 65–80%.
Nucleophilic Substitution on Dichloroquinoxaline Precursors
A two-step strategy involves introducing the methylsulfanyl group via nucleophilic substitution on 2,7-dichloroquinoxaline.
Procedure
Challenges and Solutions
-
Regioselectivity : The chlorine at position 2 is less reactive due to electronic effects, allowing selective substitution at position 7.
-
Yield : 60–75%, with side products minimized by controlling stoichiometry (1:1.2 ratio of dichloroquinoxaline to NaSCH₃).
Green Chemistry Approaches
Emerging methods focus on sustainability, though specific applications for 2-chloro-7-methylsulfanyl-quinoxaline remain exploratory:
-
Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes but requires optimization for this compound.
-
Solvent-Free Conditions : Silica gel-supported reactions show promise in reducing waste but currently offer lower yields (~50%).
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-Chloro-7-methylsulfanyl-quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of 7-methylsulfanyl-quinoxaline derivatives using POCl₃ under reflux (60–80°C, 6–8 hours) achieves moderate yields (45–60%) . Key variables include solvent polarity (e.g., dichloromethane vs. DMF), stoichiometric ratios of chlorinating agents, and temperature control to minimize side reactions. Optimizing these parameters requires iterative testing with HPLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-7-methylsulfanyl-quinoxaline?
- Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfanyl-methyl groups (δ 2.5–3.0 ppm) in CDCl₃ .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 225 [M]⁺ and fragmentation patterns consistent with chloro and methylsulfanyl substituents .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm substituent positions via CCDC databases (e.g., CCDC 1983315 for analogous quinoxalines) .
Q. What safety protocols are critical when handling 2-Chloro-7-methylsulfanyl-quinoxaline in the lab?
- Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Waste must be segregated and treated by licensed facilities due to potential environmental toxicity . Stability tests under varying pH and temperature conditions are recommended to assess decomposition risks .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under catalytic conditions?
- Methodological Answer: Perform accelerated degradation studies using:
- Thermogravimetric Analysis (TGA) : Track mass loss at 25–300°C to identify decomposition thresholds.
- HPLC-UV Monitoring : Expose the compound to common catalysts (e.g., Pd/C, Ni) in solvent systems (e.g., ethanol, THF) and quantify degradation products . Include control experiments without catalysts to isolate catalytic effects.
Q. What strategies resolve contradictions in reported reactivity profiles (e.g., nucleophilic substitution vs. ring-opening reactions)?
- Methodological Answer: Contradictions often arise from solvent polarity or reagent purity. For example:
- Controlled Replication : Repeat cited procedures with standardized reagents (e.g., anhydrous solvents, freshly distilled POCl₃) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways .
- Meta-Analysis : Systematically compare literature data (e.g., substituent electronic effects) to identify outliers .
Q. What computational approaches predict the biological activity of 2-Chloro-7-methylsulfanyl-quinoxaline derivatives?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
